

Spectroscopic Analysis of 2-(Tetradecyloxy)ethanol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-(Tetradecyloxy)ethanol

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This technical guide provides an in-depth analysis of the spectroscopic data for **2-(Tetradecyloxy)ethanol** (CAS No. 2136-70-1), a non-ionic surfactant widely utilized in the pharmaceutical and cosmetic industries. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Infrared (IR) and Mass Spectrometry (MS) data to facilitate its identification, characterization, and quality control.

Introduction: The Molecular Profile of 2-(Tetradecyloxy)ethanol

2-(Tetradecyloxy)ethanol, also known as ethylene glycol monotetradecyl ether, possesses a unique amphiphilic structure, combining a long hydrophobic tetradecyl chain with a hydrophilic ethylene glycol head. This structure dictates its surfactant properties and is key to interpreting its spectroscopic fingerprint.

Identifier	Value	Source
Chemical Formula	C16H34O2	NIST[1]
Molecular Weight	258.44 g/mol	NIST[1]
CAS Number	2136-70-1	NIST[1]
IUPAC Name	2-(tetradecyloxy)ethanol	NIST[1]
Synonyms	Myristyl monoethoxylate, Ethylene glycol monotetradecyl ether	NIST[1]

A fundamental understanding of this structure is paramount for the subsequent spectroscopic analysis. The presence of a primary alcohol, an ether linkage, and a long aliphatic chain will give rise to characteristic signals in both IR and MS analyses.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of **2-(Tetradecyloxy)ethanol** reveals key absorptions that confirm its molecular structure.

Experimental Protocol: Acquiring the IR Spectrum

The presented data was sourced from the Coblentz Society's evaluated infrared reference spectra collection, as provided by the NIST Chemistry WebBook.[2]

- Instrumentation: Dispersive instrument (likely a prism, grating, or hybrid spectrometer).[2]
- Sample Preparation: The sample was prepared as a 10% solution in carbon tetrachloride (CCl4) for the 2.5-7.5 μm region and a 10% solution in carbon disulfide (CS2) for the 7.5-15 μm region.[2]
- Sampling Method: Transmission.[2]
- Path Length: 0.01 cm.[2]

It is important to note that spectra obtained on modern Fourier Transform Infrared (FTIR) spectrometers may differ in detail from this dispersive spectrum.^[2]

Interpretation of the IR Spectrum

The IR spectrum of **2-(Tetradecyloxy)ethanol** is characterized by the following key absorption bands:

Frequency (cm ⁻¹)	Vibrational Mode	Functional Group	Interpretation
~3400 (broad)	O-H stretch	Alcohol (-OH)	The broadness of this peak is indicative of hydrogen bonding, a characteristic feature of alcohols in the condensed phase.[3]
2920 & 2850	C-H stretch	Alkane (-CH ₂ -, -CH ₃)	These strong absorptions are characteristic of the symmetric and asymmetric stretching of the numerous C-H bonds in the long tetradecyl chain.[4]
~1465	C-H bend	Alkane (-CH ₂ -)	This corresponds to the scissoring deformation of the methylene groups in the aliphatic chain.[5]
~1120	C-O stretch	Ether (C-O-C) & Alcohol (C-OH)	This strong, often complex, band arises from the stretching vibrations of the ether linkage and the C-O bond of the primary alcohol. Ethers typically show a strong absorption in the 1050-1150 cm ⁻¹ range.[6][7]

The presence of a broad O-H stretch, strong aliphatic C-H stretches, and a prominent C-O stretch provides clear evidence for the structure of **2-(Tetradecyloxy)ethanol**.

Mass Spectrometry: Elucidating the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For **2-(Tetradecyloxy)ethanol**, electron ionization (EI) mass spectrometry provides the molecular weight and a characteristic fragmentation pattern that can be used for structural confirmation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The mass spectrum presented is an electron ionization spectrum sourced from the NIST Mass Spectrometry Data Center.^[8]

- Ionization Method: Electron Ionization (EI)
- Analyzer: Not specified, but typically a quadrupole or magnetic sector analyzer.

Interpretation of the Mass Spectrum

The mass spectrum of **2-(Tetradecyloxy)ethanol** exhibits several key features:

- Molecular Ion (M^+): The molecular ion peak is expected at m/z 258. However, for long-chain alcohols and ethers, the molecular ion peak is often weak or absent due to rapid fragmentation.^{[9][10]} The NIST spectrum shows a very low intensity peak at m/z 258.^[8]
- Fragmentation Analysis: The fragmentation of **2-(Tetradecyloxy)ethanol** is primarily driven by the presence of the ether and alcohol functional groups. The major fragmentation pathways include:
 - Alpha-Cleavage: This is a common fragmentation pathway for ethers and alcohols.^{[11][12]} Cleavage of the C-C bond adjacent to the ether oxygen is a dominant process.
 - Loss of the tetradecyl radical ($\bullet C_{14}H_{29}$): This would result in a fragment at m/z 45, corresponding to $[HO-CH_2-CH_2-O]^+$. The NIST spectrum shows a prominent peak at m/z 45.^[8]

- Cleavage between the two carbons of the ethylene glycol unit: This can lead to various smaller fragments.
- Cleavage of the C-O bond: Breakage of the bond between the tetradecyl chain and the ether oxygen can also occur.[9]
- Loss of Water (H₂O): Dehydration is a characteristic fragmentation pathway for alcohols, which would result in a peak at M-18 (m/z 240).[3]
- Alkyl Chain Fragmentation: The long tetradecyl chain will also fragment, producing a series of peaks separated by 14 mass units (corresponding to CH₂ groups).[9]

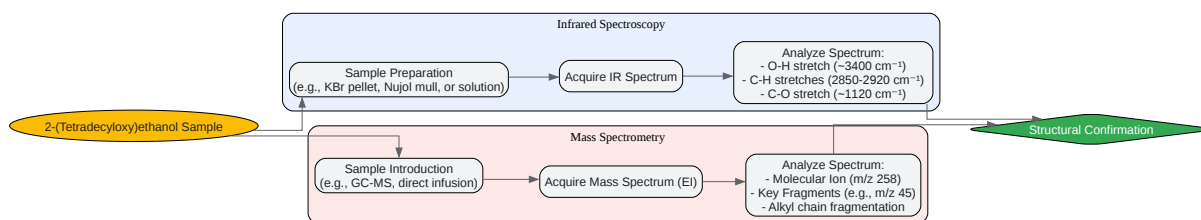
Table of Key Fragments:

m/z	Proposed Fragment Ion	Fragmentation Pathway
45	[HOCH ₂ CH ₂ O] ⁺	α-cleavage at the ether linkage
57, 71, 85...	[C _n H _{2n+1}] ⁺	Fragmentation of the tetradecyl chain

The base peak in the spectrum is at m/z 45, which is a strong indicator of the ethoxy alcohol moiety. The overall fragmentation pattern is consistent with the structure of **2-(Tetradecyloxy)ethanol**.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of **2-(Tetradecyloxy)ethanol**.



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Caption: Workflow for the spectroscopic analysis of **2-(Tetradecyloxy)ethanol**.

Conclusion

The combined application of Infrared and Mass Spectrometry provides a robust methodology for the unambiguous identification and structural elucidation of **2-(Tetradecyloxy)ethanol**. The characteristic IR absorptions confirm the presence of the alcohol, ether, and long alkyl chain functionalities. The mass spectrum, through its molecular ion and fragmentation pattern, corroborates the molecular weight and provides further structural detail. This guide serves as a valuable resource for scientists engaged in the analysis and quality control of this important surfactant.

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